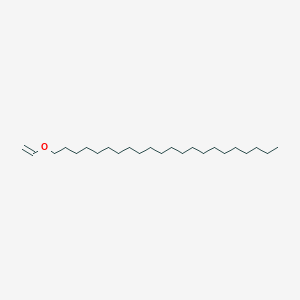
1-(Ethenyloxy)docosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosylvinyl ether is an organic compound belonging to the class of vinyl ethers Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the alkyl groups is replaced by a vinyl group (CH2=CH-) Docosylvinyl ether, specifically, has a long-chain docosyl group (C22H45) attached to the vinyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of docosylvinyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . For docosylvinyl ether, this involves the reaction of docosyl alcohol with a vinyl halide under basic conditions.
Another method involves the reaction of docosyl alcohol with acetylene or calcium carbide in the presence of a catalyst to form the vinyl ether . This method is more sustainable and straightforward, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of docosylvinyl ether often involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
Docosylvinyl ether undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form saturated ethers.
Substitution: The ether oxygen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or ozone can be used to oxidize the vinyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond, leading to substitution reactions
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Alkyl halides and alcohols.
科学的研究の応用
Docosylvinyl ether has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of docosylvinyl ether involves its interaction with molecular targets and pathways. For instance, in antiviral applications, it inhibits the fusion between the plasma membrane and the viral envelope, preventing viral entry into cells and subsequent replication . This mechanism is similar to that of docosanol, another long-chain alcohol with antiviral properties.
類似化合物との比較
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral activity.
Ethyl vinyl ether: A simpler vinyl ether with different chemical properties and applications.
Butyl vinyl ether: Another vinyl ether with a shorter alkyl chain.
Uniqueness
Docosylvinyl ether stands out due to its long docosyl chain, which imparts unique physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly useful in applications requiring such characteristics.
Conclusion
Docosylvinyl ether is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new innovations and applications.
特性
CAS番号 |
50698-63-0 |
|---|---|
分子式 |
C24H48O |
分子量 |
352.6 g/mol |
IUPAC名 |
1-ethenoxydocosane |
InChI |
InChI=1S/C24H48O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-4-2/h4H,2-3,5-24H2,1H3 |
InChIキー |
PSYZZPZSAKLGJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
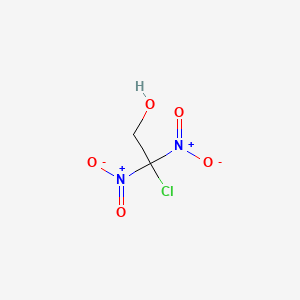
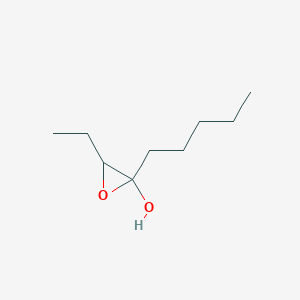
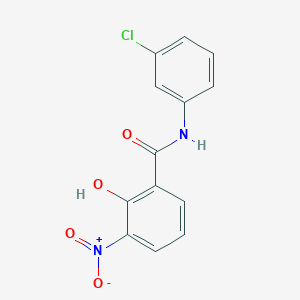
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)
![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)

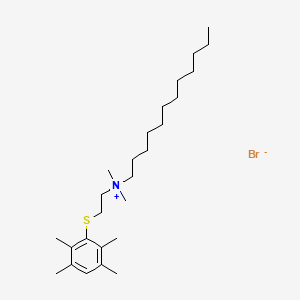
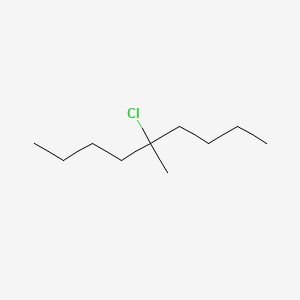
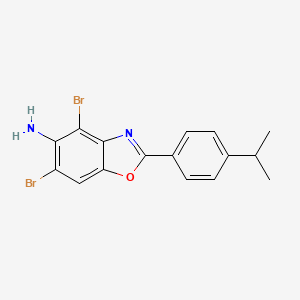
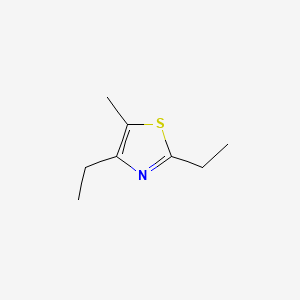
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
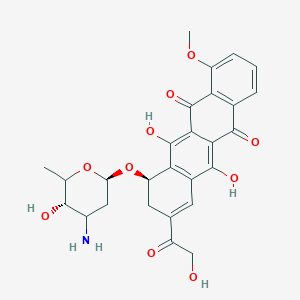
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
